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molecular formula C10H19NO2 B8746096 ethyl N-methylcyclohexylcarbamate

ethyl N-methylcyclohexylcarbamate

Cat. No. B8746096
M. Wt: 185.26 g/mol
InChI Key: CRNKWGWDUOCHTA-UHFFFAOYSA-N
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Patent
US04069240

Procedure details

A mixture of 17.9 g. (0.10 mole) of ethyl N-methylcarbanilate, 100 ml. of 2-propanol, and 2.4 g. of 5% Rh on carbon was added to a 300 ml. Magne Drive autoclave. The vessel was sealed, purged first with nitrogen and then with hydrogen, and pressured with hydrogen to 600 psig. The autoclave was agitated at 30°-40° and 500-800 psig for 0.3 hr., when gas absorption stopped. The reaction product was removed and filtered through Celite filter aid to remove the catalyst. Most of the solvent was removed on a rotary evaporator under vacuum. Distillation gave a quantitative yield of ethyl N-methylcyclohexylcarbamate, b.p. 78°-82° at 2 mm., mostly 81°-2° at 2 mm. An elemental analysis was obtained on a middle cut from the distillation. Anal. Calcd. for C10H19O2N: C, 64.83; H, 10.34; N, 7.56. Found: C, 64.73; H, 10.32; N, 7.44.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3](=[O:7])[O:4][CH2:5][CH3:6]>[Rh].CC(O)C>[CH3:1][N:2]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[C:3](=[O:7])[O:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CN(C(OCC)=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
The autoclave was agitated at 30°-40°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 17.9 g
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
purged first with nitrogen
CUSTOM
Type
CUSTOM
Details
, when gas absorption
CUSTOM
Type
CUSTOM
Details
The reaction product was removed
FILTRATION
Type
FILTRATION
Details
filtered through Celite
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed on a rotary evaporator under vacuum
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
0.3 h
Name
Type
product
Smiles
CN(C(OCC)=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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